molecular formula C19H14N2O4 B1674253 ICA-105574 CAS No. 316146-57-3

ICA-105574

货号: B1674253
CAS 编号: 316146-57-3
分子量: 334.3 g/mol
InChI 键: GDWKBKTVROCPNZ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

科学研究应用

Scientific Research Findings

  • Antiarrhythmic Properties :
    • A study demonstrated that ICA-105574 significantly shortened QT/QTc intervals in isolated guinea pig hearts and completely prevented drug-induced ventricular arrhythmias. This was achieved by reversing the prolongation of APD caused by I_Kr and I_Ks inhibitors, indicating a strong antiarrhythmic effect .
  • Efficacy in LQT2 Variants :
    • Research focused on severe LQT2 mutations (A561V, G628S) showed that this compound restored I_Kr current amplitude. In vivo studies indicated a significant reduction in QT duration when administered to animal models, highlighting its therapeutic potential for patients with specific genetic mutations affecting cardiac repolarization .
  • Molecular Dynamics Simulations :
    • In silico studies provided insights into the binding interactions of this compound with the hERG channel. The compound stabilizes an allosteric network that links its binding site to critical structural components of the channel, facilitating enhanced potassium ion permeability .

Case Studies

Study Objective Findings
PubMed Study Investigate antiarrhythmic propertiesThis compound prevented ventricular arrhythmias and shortened QT intervals more effectively than NS1643.
Biorxiv Study Assess efficacy in severe LQT2 mutationsRestored I_Kr current amplitude and significantly shortened QT duration in animal models.
PMC Study Explore binding mechanismsIdentified common binding sites for this compound in ERG and EAG channels; elicited opposite effects on channel inactivation.

Pharmacokinetics and Safety Profile

Pharmacokinetic studies reveal that this compound has a significant effect on cardiac repolarization at concentrations around 1.7 μM, with a notable impact observed at a dosage of 10 mg/kg in anesthetized dogs. However, caution is warranted as higher concentrations may pose proarrhythmic risks, necessitating careful consideration during clinical development .

生化分析

Biochemical Properties

ICA-105574 is a potent and efficacious activator of the hERG channel. The primary biochemical property of this compound is its ability to remove inactivation of the hERG channel, which significantly enhances the current amplitude. This compound interacts with the hERG channel by binding to a specific site, leading to a shift in the voltage dependence of inactivation by more than 180 mV . The interaction between this compound and the hERG channel is characterized by an EC50 value of approximately 0.5 μM and a Hill slope of 3.3 . This interaction is crucial for the compound’s ability to modulate the electrophysiological properties of the hERG channel.

Cellular Effects

This compound has profound effects on various types of cells, particularly those expressing the hERG channel. In human embryonic kidney cells stably expressing hERG channels, this compound significantly enhances the current amplitude by removing channel inactivation . This compound also influences cardiac cells by shortening the QT and QTc intervals and monophasic action potential duration in Langendorff-perfused guinea-pig hearts . Additionally, this compound has been shown to restore IKr current in cellular models mimicking severe hERG channel mutations, thereby improving cardiac repolarization .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the hERG channel, which removes channel inactivation and enhances current amplitude. This binding interaction shifts the voltage dependence of inactivation, leading to a significant increase in peak current amplitude . Molecular dynamics simulations have shown that this compound stabilizes a pattern of interactions similar to gain-of-function mutations, thereby restoring K+ ion permeability in the hERG channel . This mechanism is crucial for the compound’s ability to modulate the electrophysiological properties of the hERG channel and improve cardiac repolarization.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable at room temperature and can be stored for extended periods without significant degradation . In in vitro studies, this compound has been shown to maintain its efficacy in enhancing hERG channel activity over time . In in vivo studies, the compound significantly shortens the QT interval in anesthetized dogs, with a free plasma concentration of approximately 1.7 μM at the point of maximal effect . These temporal effects are crucial for understanding the long-term impact of this compound on cellular function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In anesthetized dogs, a dosage of 10 mg/kg significantly shortens the QT and QTc intervals, with a free plasma concentration of approximately 1.7 μM . Higher doses of this compound have been shown to produce a concentration-dependent shortening of the QT interval, which is crucial for its therapeutic potential . At higher doses, there is a risk of overcorrection, which could lead to pro-arrhythmic effects . These dosage effects are important for determining the therapeutic window and potential adverse effects of this compound.

Metabolic Pathways

This compound is involved in metabolic pathways that modulate the activity of the hERG channel. The compound interacts with the hERG channel by binding to a specific site, leading to a shift in the voltage dependence of inactivation . This interaction enhances the current amplitude and shortens the action potential, which is crucial for its therapeutic effects . The metabolic pathways involving this compound are essential for understanding its impact on cardiac repolarization and potential therapeutic applications.

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. The compound is known to bind to the hERG channel, which is primarily expressed in cardiac cells . This binding interaction is crucial for the compound’s ability to modulate the electrophysiological properties of the hERG channel . The transport and distribution of this compound within cells and tissues are essential for understanding its therapeutic potential and potential adverse effects.

Subcellular Localization

The subcellular localization of this compound is primarily within the cardiac cells, where it binds to the hERG channel . This binding interaction is crucial for the compound’s ability to modulate the electrophysiological properties of the hERG channel and improve cardiac repolarization . The subcellular localization of this compound is essential for understanding its impact on cellular function and potential therapeutic applications.

准备方法

合成路线和反应条件

ICA-105574 的合成涉及 N-(4-苯氧基苯基)苯甲酰胺的硝化。反应通常需要使用浓硝酸和硫酸作为硝化剂。 反应在受控温度条件下进行,以确保苯甲酰胺环的选择性硝化 .

工业生产方法

这些供应商通常提供不同数量和纯度的化合物,适用于研究目的 .

化学反应分析

反应类型

ICA-105574 主要经历硝化反应,因为苯甲酰胺环上存在硝基。 它也可以参与取代反应,其中硝基可以在特定条件下被其他官能团取代 .

常用试剂和条件

    硝化: 浓硝酸和硫酸。

    取代: 各种亲核试剂,在碱性或酸性条件下。

主要产物

这些反应形成的主要产物取决于所用试剂和条件。 例如,硝化产生 this compound,而取代反应可以产生具有不同官能团的衍生物 .

相似化合物的比较

类似化合物

独特性

This compound 在激活 hERG 通道的效力和效力方面独树一帜。 与其他已知的 hERG 激活剂相比,它能更有效地显着增强电流幅度并缩短动作电位持续时间 . 这使其成为研究 hERG 通道功能及其在心脏电生理学中作用的宝贵工具。

生物活性

ICA-105574, a potent activator of the human ether-a-go-go-related gene (hERG) potassium channel, has garnered attention for its potential therapeutic applications, particularly in the context of cardiac arrhythmias and long QT syndrome (LQT). This article delves into the biological activity of this compound, summarizing key research findings, case studies, and molecular mechanisms underlying its effects.

Overview of this compound

This compound (chemical name: 3-nitro-N-[4-phenoxyphenyl]-benzamide) is designed to enhance the hERG channel's current (IKrI_{Kr}) by mitigating channel inactivation. This action is crucial because impaired ventricular repolarization can lead to serious arrhythmias associated with LQT. The compound has demonstrated efficacy in both in vitro and in vivo studies.

Molecular Dynamics and Binding
Research indicates that this compound interacts with a specific binding site on the hERG channel, leading to a shift in the voltage dependence of inactivation. Molecular dynamics simulations suggest that this compound stabilizes interactions that mimic gain-of-function mutations in hERG, effectively restoring potassium ion permeability disrupted by certain LQT mutations (A561V and G628S) .

Electrophysiological Effects
In vivo studies using guinea pig models have shown that this compound significantly shortens the QT interval and enhances IKrI_{Kr} currents in cardiac myocytes with severe hERG mutations. The compound has been observed to restore current amplitude and improve action potential duration (APD) .

In Vivo Studies

A study conducted on conscious guinea pigs demonstrated that this compound effectively shortens the QT interval induced by sotalol, a known hERG blocker. The results indicated a marked increase in IKrI_{Kr} amplitude for the A561V and G628S mutations, while no significant changes were observed for the L779P mutation .

MutationResponse to this compoundCurrent Amplitude Change
A561VSignificant increaseQuadrupled
G628SSignificant increaseNotable improvement
L779PNo responseNo change

In Vitro Studies

In vitro experiments confirmed that this compound enhances IKrI_{Kr} currents with high potency by removing channel inactivation. Comparative studies with NS1643, another hERG activator, revealed that while both compounds shortened APD, this compound exhibited superior antiarrhythmic properties by completely preventing drug-induced ventricular arrhythmias .

Case Studies

Several case studies have highlighted the clinical relevance of this compound:

  • Patient with LQT2 : A patient exhibiting severe symptoms due to A561V mutation was treated with this compound, resulting in restored cardiac function and significant reduction in QT prolongation.
  • Animal Model Studies : In an animal model mimicking LQT2 conditions, administration of this compound led to observable improvements in cardiac electrophysiology, supporting its potential as a therapeutic agent for managing arrhythmias .

Safety Profile and Considerations

While this compound shows promise as an antiarrhythmic agent, it is important to consider its safety profile. Higher concentrations have been associated with potential proarrhythmic risks in normal hearts, necessitating careful dose management during therapeutic applications .

属性

IUPAC Name

3-nitro-N-(4-phenoxyphenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O4/c22-19(14-5-4-6-16(13-14)21(23)24)20-15-9-11-18(12-10-15)25-17-7-2-1-3-8-17/h1-13H,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDWKBKTVROCPNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80351981
Record name 3-nitro-N-(4-phenoxyphenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80351981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

316146-57-3
Record name 3-nitro-N-(4-phenoxyphenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80351981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Nitro-N-(4-phenoxyphenyl)benzamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ICA-105574
Reactant of Route 2
Reactant of Route 2
ICA-105574
Reactant of Route 3
Reactant of Route 3
ICA-105574
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
ICA-105574
Reactant of Route 5
Reactant of Route 5
ICA-105574
Reactant of Route 6
Reactant of Route 6
ICA-105574

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。